molecular formula C10H16O4 B14455887 Dimethyl 2-(but-1-en-1-yl)butanedioate CAS No. 71195-19-2

Dimethyl 2-(but-1-en-1-yl)butanedioate

Cat. No.: B14455887
CAS No.: 71195-19-2
M. Wt: 200.23 g/mol
InChI Key: RSESRCGMLBHVBY-UHFFFAOYSA-N
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Description

Dimethyl 2-(but-1-en-1-yl)butanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by methyl groups, and one of the carboxyl groups is esterified with a but-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(but-1-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with but-1-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(but-1-en-1-yl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Alcohols corresponding to the ester groups.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(but-1-en-1-yl)butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Research into potential pharmaceutical applications, such as prodrugs that release active compounds upon metabolic conversion.

    Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism by which dimethyl 2-(but-1-en-1-yl)butanedioate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: A simpler ester of butanedioic acid without the but-1-en-1-yl group.

    Dimethyl succinate: Another ester of butanedioic acid, commonly used in organic synthesis.

    MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester structure but different functional groups and applications.

Uniqueness

Dimethyl 2-(but-1-en-1-yl)butanedioate is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and potential applications compared to other esters of butanedioic acid. This structural feature allows for a broader range of chemical transformations and applications in various fields.

Properties

CAS No.

71195-19-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl 2-but-1-enylbutanedioate

InChI

InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3

InChI Key

RSESRCGMLBHVBY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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